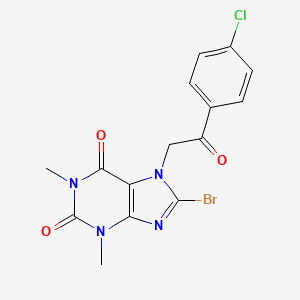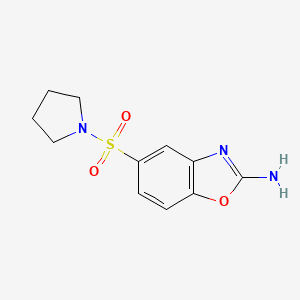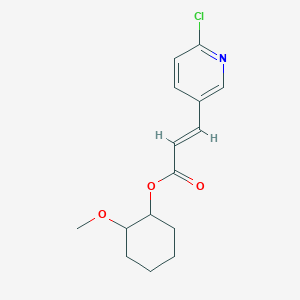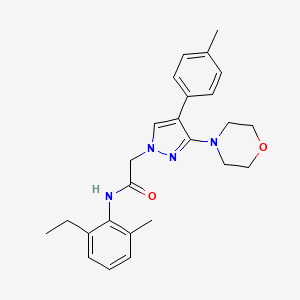![molecular formula C17H21N3O2 B2543451 (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone CAS No. 2310101-46-1](/img/structure/B2543451.png)
(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, also known as MIP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. MIP is a piperidine derivative that has shown promising results in preclinical studies for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In
作用机制
The mechanism of action of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in preclinical models. Additionally, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have neuroprotective effects, which may be due to its ability to scavenge reactive oxygen species and reduce oxidative stress.
Biochemical and Physiological Effects:
(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have several biochemical and physiological effects in preclinical models. In addition to its inhibition of acetylcholinesterase and neuroprotective effects, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has also been found to have anti-inflammatory effects. In a study published in the Journal of Neuroinflammation, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was found to reduce inflammation in a model of traumatic brain injury.
实验室实验的优点和局限性
One advantage of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is its ability to cross the blood-brain barrier, which is important for the treatment of neurological disorders. Additionally, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has shown good pharmacokinetic properties in preclinical studies, which suggests that it may have good bioavailability in humans. However, one limitation of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is its relatively low potency compared to other acetylcholinesterase inhibitors.
未来方向
There are several future directions for the research on (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone. One area of interest is the potential use of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone in the treatment of schizophrenia. In a study published in the Journal of Psychopharmacology, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was found to improve cognitive function in a model of schizophrenia. Additionally, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been found to have antidepressant effects in preclinical models, which suggests that it may have potential as a treatment for depression.
Another future direction for the research on (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is the development of more potent derivatives. In a study published in Bioorganic & Medicinal Chemistry Letters, several (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone derivatives were synthesized and tested for their acetylcholinesterase inhibitory activity. One derivative was found to have significantly higher potency than (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, which suggests that further optimization of the (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone structure may lead to more potent derivatives.
Conclusion:
In conclusion, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is a piperidine derivative that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its inhibition of acetylcholinesterase and neuroprotective effects make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory effects and potential use in the treatment of schizophrenia and depression make it an interesting compound for future research.
合成方法
The synthesis of (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The resulting compound is then reacted with 3-methyl-4-imidazolecarboxaldehyde to form the imidazole derivative. The final step involves the reaction of the imidazole derivative with piperidine and 4-dimethylaminopyridine to form (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone.
科学研究应用
(2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. In a study published in the Journal of Medicinal Chemistry, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function. This inhibition of acetylcholinesterase has led to (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone being investigated as a potential treatment for Alzheimer's disease.
In addition to Alzheimer's disease, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has also shown potential in the treatment of Parkinson's disease. In a study published in the European Journal of Medicinal Chemistry, (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was found to have neuroprotective effects in a Parkinson's disease model. (2-Methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone was able to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
属性
IUPAC Name |
(2-methoxyphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-12-18-11-15(19)13-7-9-20(10-8-13)17(21)14-5-3-4-6-16(14)22-2/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHBFQGLYPDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)
![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)
![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)


![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)
